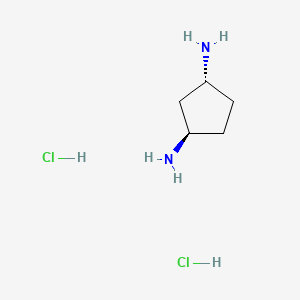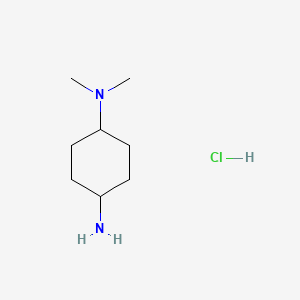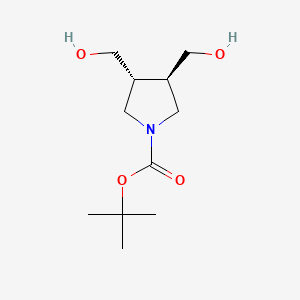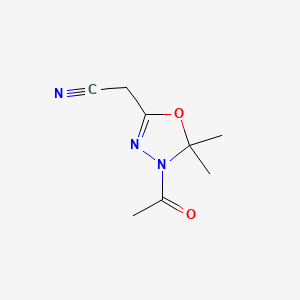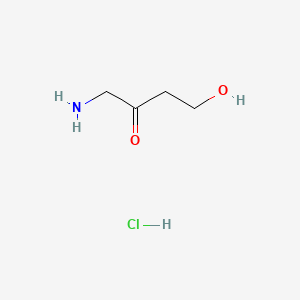
1-Amino-4-hydroxybutan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxybutan-2-one hydrochloride is a metabolite of Clavulanic Acid .
Synthesis Analysis
The synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride involves a facile synthesis of three (S) -proline-based organocatalysts with C2 symmetry and their effects in enantioselective aldol reaction of acetone with substituted aromatic aldehydes . Moderate enantioselectivities (up to 61% ee) were obtained depending on the nature of the substituents on the aryl ring .
Molecular Structure Analysis
The molecular structure of 1-Amino-4-hydroxybutan-2-one hydrochloride can be represented by the InChI string: InChI=1S/C4H9NO2.ClH/c5-3-4 (7)1-2-6;/h6H,1-3,5H2;1H .
Chemical Reactions Analysis
The chemical reactions involving 1-Amino-4-hydroxybutan-2-one hydrochloride are complex. For instance, in alkaline or neutral solution, the amino ketone is converted into other products, including two pyrazines, 2,5-bis(2-hydroxyethyl)pyrazine and 3-ethyl-2,5-bis(2-hydroxyethyl)pyrazine .
Physical And Chemical Properties Analysis
The molecular weight of 1-Amino-4-hydroxybutan-2-one hydrochloride is 139.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 139.0400063 g/mol .
Applications De Recherche Scientifique
Hydrolysis of Clavulanic Acid : It has been identified as a major product from the hydrolysis of clavulanic acid in different solutions. This amino ketone is converted into other products, including pyrazines, in alkaline or neutral solutions (Finn et al., 1984).
HPLC Assay for Pharmaceutical Analysis : A high-performance liquid chromatography (HPLC) assay has been developed for the determination of 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate in pharmaceutical dosage forms. This involves pre-column derivatization for UV detection (De Marco et al., 1989).
Synthesis of 2-Amino-4-hydroxybutanoic Acid : A stereoselective synthesis approach combining aldolases and transaminases has been employed for the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, using class II pyruvate aldolase from E. coli (Hernández et al., 2017).
Analysis in Hydroxychloroquine Sulfate Tablets : This compound is part of the 4-aminoquinolines series, used in antimalarial and autoimmune disease treatment. It's also involved in the study of hydroxychloroquine sulfate tablets, particularly in their in vitro dissolution profile under different biological pH conditions (Dongala et al., 2021).
Inhibitor for Carbon Steel Corrosion : A novel compound containing 4-amino-1-hydroxybutane was synthesized and found to be an effective corrosion inhibitor for carbon steel used in oil installations (Fadel & Yousif, 2020).
Pharmaceutical Analysis in Alendronate Sodium : Used in the analysis of alendronate sodium, a bone metabolism regulator, indicating its role in understanding the pharmacodynamics and pharmacokinetics of therapeutic agents (Ananchenko et al., 2013).
Propriétés
IUPAC Name |
1-amino-4-hydroxybutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-3-4(7)1-2-6;/h6H,1-3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPMHPZKFOURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698061 |
Source


|
| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-hydroxybutan-2-one hydrochloride | |
CAS RN |
92632-79-6 |
Source


|
| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

